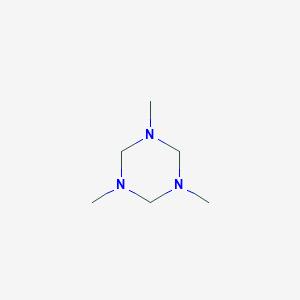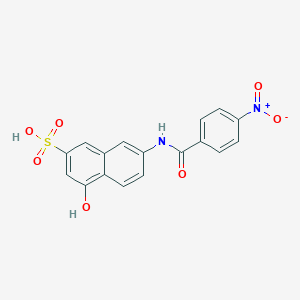
Bis(dimethylamino)methylvinylsilane
描述
Bis(dimethylamino)methylvinylsilane: is an organosilicon compound with the molecular formula C₇H₁₈N₂Si. It is known for its unique structure, which includes both dimethylamino and vinyl groups attached to a silicon atom. This compound is used in various chemical processes and has applications in multiple fields, including material science and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: Bis(dimethylamino)methylvinylsilane can be synthesized through the reaction of dichloromethylvinylsilane with dimethylamine. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities. The reaction is usually carried out in a solvent such as toluene, and the product is purified through distillation .
化学反应分析
Types of Reactions:
Oxidation: Bis(dimethylamino)methylvinylsilane can undergo oxidation reactions, leading to the formation of various oxidized silicon compounds.
Reduction: The compound can be reduced under specific conditions to yield different silicon-containing products.
Substitution: It can participate in substitution reactions where the dimethylamino or vinyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized silicon compounds.
Reduction: Reduced silicon-containing products.
Substitution: Substituted organosilicon compounds.
科学研究应用
Chemistry: Bis(dimethylamino)methylvinylsilane is used as a precursor in the synthesis of advanced materials, including polymers and ceramics. It is also employed in the preparation of silicon-based coatings and adhesives .
Biology and Medicine: In biological research, this compound is used to modify surfaces for cell culture and tissue engineering.
Industry: Industrially, this compound is used in the production of high-performance materials, including heat-resistant and flame-retardant polymers. It is also utilized in the manufacture of electronic components and semiconductors .
作用机制
The mechanism of action of bis(dimethylamino)methylvinylsilane involves its ability to form strong silicon-oxygen and silicon-carbon bonds. These bonds contribute to the stability and reactivity of the compound. The dimethylamino groups enhance its nucleophilicity, allowing it to participate in various chemical reactions. The vinyl group provides a site for polymerization and other addition reactions .
相似化合物的比较
- Bis(dimethylamino)dimethylsilane
- Bis(dimethylamino)methylphenylsilane
- Bis(dimethylamino)diphenylsilane
Comparison: Bis(dimethylamino)methylvinylsilane is unique due to the presence of the vinyl group, which imparts additional reactivity compared to its analogs. This makes it particularly useful in polymerization reactions and the synthesis of advanced materials. The dimethylamino groups in all these compounds provide nucleophilicity, but the vinyl group in this compound offers a distinct advantage in terms of versatility and application .
属性
IUPAC Name |
N-(dimethylamino-ethenyl-methylsilyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2Si/c1-7-10(6,8(2)3)9(4)5/h7H,1H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRXZHKWFHIBOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)(C=C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065428 | |
| Record name | Silanediamine, 1-ethenyl-N,N,N',N',1-pentamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Pfaltz and Bauer MSDS] | |
| Record name | Bis(dimethylamino)methylvinylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20342 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13368-45-1 | |
| Record name | 1-Ethenyl-N,N,N′,N′,1-pentamethylsilanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13368-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(dimethylamino)methylvinylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013368451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanediamine, 1-ethenyl-N,N,N',N',1-pentamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanediamine, 1-ethenyl-N,N,N',N',1-pentamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(dimethylamino)methylvinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.110 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(DIMETHYLAMINO)METHYLVINYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E5AZ84GD2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the advantages of using BDMAMVS in plasma polymerization compared to other similar compounds?
A1: BDMAMVS exhibits a faster polymer deposition rate in plasma polymerization compared to Bis(dimethylamino)methylsilane (BDMAMS). This suggests that the vinyl and methyl substituents in BDMAMVS contribute positively to polymer formation, while hydrogen substituents in BDMAMS hinder the process. [] This highlights the importance of structural features in influencing the polymerization efficiency of these silane precursors.
Q2: How does the plasma polymerization of BDMAMVS differ from that of Trimethylsilyldimethylamine (TMSDMA)?
A2: While both BDMAMVS and TMSDMA demonstrate relatively fast polymer deposition rates compared to BDMAMS, their resulting plasma-polymerized films exhibit distinct chemical characteristics. [] Specifically, hydrolysis of BDMAMVS-derived polymers predominantly yields carboxylic acid groups. In contrast, TMSDMA-derived polymers, upon hydrolysis, result in a mixture of carboxylate ester and carboxylic acid functionalities. [] This difference arises from the structural variations between the two precursor molecules and highlights the possibility of tailoring the final film properties by selecting specific precursors.
Q3: Can the amino groups within BDMAMVS-derived plasma polymers be further functionalized?
A3: Yes, research indicates that the amido groups present in BDMAMVS-derived plasma films can be hydrolyzed to generate carboxyl groups. This hydrolysis process, typically conducted at 80-100°C for several hours, offers a pathway for further modification. [] Notably, this reaction primarily occurs near the polymer surface, implying potential for creating materials with tailored surface properties.
Q4: Are there any limitations associated with the hydrolysis of amido groups in BDMAMVS-derived films?
A4: While hydrolysis offers a route to incorporate carboxyl functionalities into BDMAMVS-derived films, it's essential to note that this reaction is predominantly limited to the surface regions of the polymer. [] This limitation might pose challenges when aiming for bulk modifications or homogeneous functional group distribution throughout the material.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3S,3aS,5aR,5bR,6S,7aS,11aS,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-6-yl] acetate](/img/structure/B85517.png)













